molecular formula C20H24N2O B243280 2-(2-methylphenyl)-N-[2-(1-piperidinyl)phenyl]acetamide

2-(2-methylphenyl)-N-[2-(1-piperidinyl)phenyl]acetamide

Cat. No. B243280
M. Wt: 308.4 g/mol
InChI Key: GDIAATQCWTXFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPAA is a synthetic compound that belongs to the class of amide derivatives. It is a white crystalline powder that is soluble in organic solvents like methanol, ethanol, and chloroform. MPAA was first synthesized in 2003 by researchers at the University of California, San Francisco. Since then, it has been studied for its potential therapeutic applications in various fields of research.

Mechanism of Action

The exact mechanism of action of MPAA is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By enhancing the activity of the GABA receptor, MPAA may help to reduce anxiety and depression.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects in animal models. In a study conducted on rats, MPAA was found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. MPAA has also been shown to decrease the levels of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPAA in lab experiments is its high potency and selectivity for the GABA receptor. This makes it a useful tool for studying the role of the GABA receptor in various physiological and pathological conditions. However, one of the limitations of using MPAA is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on MPAA. One direction is to further explore its potential therapeutic applications in various fields of research, including neuroscience and cancer research. Another direction is to investigate the safety and toxicity of MPAA in animal models. Additionally, researchers may explore the use of MPAA as a lead compound for the development of new drugs that target the GABA receptor.

Synthesis Methods

The synthesis of MPAA involves the reaction of 2-bromoacetophenone and 2-(1-piperidinyl)aniline in the presence of potassium carbonate and copper powder. The reaction is carried out in acetonitrile at a temperature of 80°C for 24 hours. The resulting product is then purified by recrystallization to obtain pure MPAA.

Scientific Research Applications

MPAA has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and drug development. In neuroscience, MPAA has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, MPAA has been studied for its potential to inhibit the growth of cancer cells. In drug development, MPAA has been explored as a lead compound for the development of new drugs.

properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

2-(2-methylphenyl)-N-(2-piperidin-1-ylphenyl)acetamide

InChI

InChI=1S/C20H24N2O/c1-16-9-3-4-10-17(16)15-20(23)21-18-11-5-6-12-19(18)22-13-7-2-8-14-22/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,21,23)

InChI Key

GDIAATQCWTXFPF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2N3CCCCC3

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.